molecular formula C6H10N2O2 B14467132 3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole CAS No. 66252-17-3

3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole

Cat. No.: B14467132
CAS No.: 66252-17-3
M. Wt: 142.16 g/mol
InChI Key: IGNNBZSBGUQKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole is a heterocyclic compound with a unique structure that includes both oxazole and oxazolidine rings

Preparation Methods

The synthesis of 3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. For instance, the use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antibacterial and antifungal properties. In medicine, it is being investigated for its potential therapeutic applications, such as in the treatment of various diseases .

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole can be compared with other similar compounds, such as imidazoles and oxazoles. These compounds share some structural similarities but also have unique features that distinguish them. For instance, imidazoles are known for their broad range of biological activities, while oxazoles are often used as intermediates in organic synthesis .

Similar Compounds

  • Imidazoles
  • Oxazoles
  • Thiazoles
  • Pyrazoles

Properties

CAS No.

66252-17-3

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3,6-dimethyl-2,3,3a,6a-tetrahydro-[1,2]oxazolo[5,4-d][1,2]oxazole

InChI

InChI=1S/C6H10N2O2/c1-3-5-6(10-7-3)4(2)8-9-5/h3,5-7H,1-2H3

InChI Key

IGNNBZSBGUQKKU-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=NO2)C)ON1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.